N-(3-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
Description
N-(3-Chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a synthetic small molecule characterized by a piperidine-2-carboxamide core, substituted with a 3-chlorophenyl group at the amide nitrogen and a 5-chlorothiophen-2-yl sulfonyl moiety at the piperidine nitrogen. This structure combines halogenated aromatic and heterocyclic components, which are common in bioactive compounds targeting enzymes or receptors.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S2/c17-11-4-3-5-12(10-11)19-16(21)13-6-1-2-9-20(13)25(22,23)15-8-7-14(18)24-15/h3-5,7-8,10,13H,1-2,6,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZFVHLPLPAVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including biological assays, structure-activity relationships (SAR), and pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 453.8 g/mol. Its structure includes a piperidine ring, a sulfonyl group, and chlorinated phenyl rings, which are significant for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. In studies involving antibacterial screening against strains such as Salmonella typhi and Bacillus subtilis, moderate to strong activity was observed. The compound's efficacy can be attributed to its ability to inhibit bacterial growth through enzyme inhibition mechanisms, particularly targeting urease and acetylcholinesterase (AChE) activities .
2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : IC50 values for related compounds suggest strong inhibitory activity, which may have implications for treating neurological disorders.
- Urease : The compound demonstrates significant urease inhibition, which is critical in managing conditions like urinary tract infections and related complications .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the sulfonamide moiety is particularly noted for its role in antibacterial properties and enzyme inhibition. Modifications at the piperidine ring and the chlorinated phenyl groups can lead to variations in potency and selectivity against different biological targets .
Case Study 1: Anticancer Potential
In vitro studies have indicated that piperidine derivatives exhibit cytotoxic effects against cancer cell lines, including breast cancer and glioblastoma multiforme. The structural characteristics of this compound contribute to its potential as an anticancer agent by inducing apoptosis in malignant cells .
Case Study 2: Neurological Applications
Another study focused on the compound's role as a potential therapeutic agent for neurological disorders due to its AChE inhibitory activity. This could provide a pathway for developing treatments for conditions like Alzheimer's disease, where acetylcholine levels are critical .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Structure Variations: Piperidine-2-Carboxamide vs. Piperidine-4-Carboxamide
The position of the carboxamide group on the piperidine ring significantly influences molecular interactions. For example:
- Compound 4–10 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-chlorophenyl)sulfonyl)piperidine-4-carboxamide) features a piperidine-4-carboxamide core.
- Compound 9 (from ) contains a piperidine-4-carboxylic acid derivative linked to a phenylcarbamoyl group, demonstrating how carboxylate positioning impacts synthetic routes and solubility .
Key Insight : The 2-carboxamide configuration in the target compound may enhance steric accessibility to certain binding pockets compared to 4-carboxamide analogs.
Sulfonyl Substituent Modifications
The 5-chlorothiophen-2-yl sulfonyl group distinguishes the target compound from analogs with alternative aryl or heteroaryl sulfonyl groups:
- Compound 4–9 , 4–11 , and 4–12 () replace the 5-chlorothiophen-2-yl group with 3-fluorophenyl, 3-bromophenyl, and m-tolyl sulfonyl moieties, respectively. These substitutions influence electronic properties (e.g., electron-withdrawing vs. donating effects) and steric bulk, which correlate with biological activity and metabolic stability .
- Compound EN300-26688395 () features a 5-chlorothiophen-2-yl sulfonyl group attached to a piperazine ring instead of piperidine, highlighting the impact of nitrogen hybridization (piperidine vs. piperazine) on basicity and hydrogen-bonding capacity .
Table 1: Impact of Sulfonyl Substituents on Physicochemical Properties
Heterocyclic and Aromatic Components
- Thiophene vs. Pyridine : The 5-chlorothiophen-2-yl group in the target compound contrasts with pyridine-containing analogs like 5RH3 (), where pyridine interacts with HIS163 in SARS-CoV-2 Mpro. Thiophene’s sulfur atom may engage in hydrophobic interactions or π-stacking, differing from pyridine’s hydrogen-bonding capability .
- 3-Chlorophenyl vs. Other Aromatic Groups: The 3-chlorophenyl substituent is shared with SR141716A (), a cannabinoid inverse agonist. Chlorine’s para position in SR141716A vs. meta in the target compound could modulate receptor selectivity .
Implications for Drug Design
- Multitarget Potential: The combination of halogenated aromatic and heterocyclic motifs (as seen in and ) supports dual-target engagement, such as simultaneous inhibition of enzymes and ion channels.
- Metabolic Considerations : The 5-chlorothiophen-2-yl group may confer resistance to oxidative metabolism compared to phenyl sulfonyl analogs, as seen in bis-sulfone Sch225336 () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
